Ro 46-2005

Description

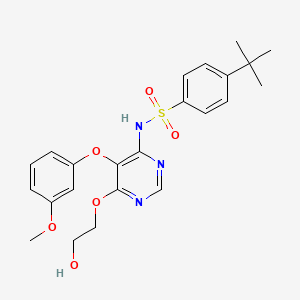

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXOKLWCOWOECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164598 | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150725-87-4 | |

| Record name | Ro 46-2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro 46-2005: A Technical Guide to the First Synthetic Non-Peptide Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 46-2005 is a pioneering synthetic, non-peptide antagonist of the endothelin (ET) receptors, demonstrating equipotent affinity for both ETA and ETB subtypes. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and pharmacological profile. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a quantitative summary of its biological activity. Furthermore, the canonical signaling pathway of endothelin receptors is illustrated to provide context for the antagonistic action of this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Properties

| Property | Value |

| Chemical Name | 4-(1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)-4-pyrimidinyl]-benzenesulfonamide |

| CAS Number | 150725-87-4 |

| Molecular Formula | C₂₃H₂₇N₃O₆S |

| Molecular Weight | 473.5 g/mol |

Mechanism of Action

This compound functions as a competitive antagonist at both ETA and ETB endothelin receptors. Endothelins are potent vasoconstricting peptides that mediate their effects through these G-protein coupled receptors. The binding of endothelin-1 (ET-1) to its receptors, primarily the ETA receptor on vascular smooth muscle cells, activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to smooth muscle contraction and vasoconstriction. This compound competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking this signaling cascade and preventing vasoconstriction.

Quantitative Data

In Vitro Receptor Binding Affinity

| Receptor | Cell/Tissue Source | Radioligand | IC₅₀ (nM) | Reference |

| ETA | Human Vascular Smooth Muscle Cells | [¹²⁵I]-ET-1 | 220 | [1] |

| ETA | - | [¹²⁵I]-ET-1 | 200-500 | [2] |

| ETB | - | [¹²⁵I]-ET-1 | 200-500 | [2] |

In Vitro Functional Antagonism

| Assay | Cell/Tissue | Agonist | IC₅₀ (µM) | Reference |

| Arachidonic Acid Release | Primary Rat Mesangial Cells | Endothelin-1 | 1.8 | [3] |

| Assay | Tissue | Agonist | pA₂ | Reference |

| Sarafotoxin S6-induced Relaxation | Preconstricted Rat Mesenteric Arteries | Sarafotoxin S6c | 6.47 | [3] |

In Vivo Efficacy

| Animal Model | Effect | Dose (mg/kg, i.v.) | Reference |

| Rat | Inhibition of Big ET-1 induced pressor effect | 1 - 10 | |

| Rat | Inhibition of ET-1 induced depressor effect | - | |

| Rat (Subarachnoid Hemorrhage Model) | Increased cerebral blood flow | 3 | |

| Sodium-depleted Monkey | Decreased systolic blood pressure | 30 or 100 |

Experimental Protocols

In Vitro Radioligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity of this compound for endothelin receptors.

Materials:

-

Cell membranes expressing ETA or ETB receptors (e.g., from cultured human vascular smooth muscle cells).

-

[¹²⁵I]-Endothelin-1 (Radioligand).

-

This compound (Test compound).

-

Non-labeled Endothelin-1 (for non-specific binding determination).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).

-

Add the various concentrations of this compound or vehicle to the respective wells.

-

For non-specific binding, add a high concentration of non-labeled Endothelin-1 (e.g., 1 µM).

-

Initiate the binding reaction by adding [¹²⁵I]-Endothelin-1 to all wells at a final concentration near its Kd value.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

In Vivo Blood Pressure Measurement in Rats (Representative Protocol)

Objective: To evaluate the effect of this compound on blood pressure in an animal model.

Materials:

-

Male Wistar rats (or other appropriate strain).

-

This compound.

-

Vehicle for drug administration (e.g., saline, DMSO/saline mixture).

-

Anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Catheters for intravenous administration and arterial blood pressure monitoring.

-

Pressure transducer and data acquisition system.

-

Big Endothelin-1 (for inducing a pressor response).

Procedure:

-

Anesthetize the rats according to an approved protocol.

-

Surgically implant a catheter into a femoral or carotid artery for direct blood pressure measurement.

-

Implant a second catheter into a femoral or jugular vein for intravenous drug administration.

-

Allow the animals to recover from surgery and acclimate.

-

Record baseline mean arterial pressure (MAP) and heart rate.

-

Administer a bolus intravenous injection of Big Endothelin-1 to induce a pressor response and record the change in MAP.

-

After the blood pressure returns to baseline, administer a single intravenous dose of this compound (e.g., 1, 3, or 10 mg/kg).

-

After a set period (e.g., 15-30 minutes), challenge the animal again with the same dose of Big Endothelin-1 and record the pressor response.

-

Compare the pressor response to Big Endothelin-1 before and after the administration of this compound to determine the inhibitory effect of the compound.

-

Continuously monitor blood pressure and heart rate throughout the experiment.

Synthesis Overview

This compound was developed through systematic screening of chemical compounds. While the specific, detailed synthetic route for this compound is not extensively published in readily available literature, it is a derivative of a benzenesulfonamide and a substituted pyrimidine. The synthesis would likely involve the coupling of a substituted benzenesulfonyl chloride with an appropriately functionalized aminopyrimidine derivative. The pyrimidine core would be synthesized and functionalized with the 2-hydroxyethoxy and 3-methoxyphenoxy groups prior to the final coupling step.

Conclusion

This compound was a foundational molecule in the development of non-peptide endothelin receptor antagonists. Its equipotent antagonism at both ETA and ETB receptors provided a valuable pharmacological tool to probe the physiological and pathophysiological roles of the endothelin system. The insights gained from the study of this compound paved the way for the development of more potent and selective antagonists, such as bosentan, which have found clinical applications. This technical guide provides a detailed summary of the key characteristics and experimental evaluation of this compound, serving as a resource for ongoing research in cardiovascular pharmacology and drug discovery.

References

Ro 46-2005: A Technical Guide to a Foundational ETA/ETB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 46-2005 is a pioneering synthetic, non-peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. Developed through systematic chemical screening, it has served as a crucial tool in understanding the physiological and pathological roles of the endothelin system. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental methodologies for its characterization, and a visualization of the signaling pathways it modulates. While it has been largely superseded by more potent and selective antagonists like bosentan, the study of this compound remains fundamental to the field of endothelin receptor pharmacology.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | N-(4-tert-Butylphenyl)-4-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidine-2-sulfonamide | [1] |

| CAS Number | 150725-87-4 | |

| Molecular Formula | C23H27N3O6S | |

| Molecular Weight | 473.54 g/mol | |

| Class | Non-peptide Endothelin Receptor Antagonist | [2][3] |

Quantitative Pharmacological Data

This compound is characterized as an equipotent competitive antagonist at both ETA and ETB receptors.[2] The following tables summarize the key quantitative data reported in the literature.

Table 2.1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Assay Type | Radioligand | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| ETA | Competitive Binding | [125I]-ET-1 | Human Vascular Smooth Muscle Cells | IC50 | 220 | [4] |

| ETA | Competitive Binding | [125I]-ET-1 | Various | IC50 | 200-500 | |

| ETB | Competitive Binding | [125I]-ET-1 | Various | IC50 | 200-500 |

Table 2.2: In Vitro Functional Antagonism

| Assay | Agonist | Tissue/Cell Line | Parameter | Value (µM) | Reference |

| Arachidonic Acid Release | Endothelin-1 | Rat Mesangial Cells | IC50 | 1.8 |

Note: Specific pA2 values for this compound are not widely reported in the public literature. However, Scatchard analysis has indicated a competitive binding mode.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize this compound.

Radioligand Receptor Binding Assay

This protocol outlines the fundamental steps for determining the binding affinity of this compound to endothelin receptors using a competitive radioligand binding assay.

Objective: To determine the IC50 value of this compound for the ETA and ETB receptors.

Materials:

-

Radioligand: [125I]-Endothelin-1 ([125I]-ET-1)

-

Membrane Preparations: Tissues or cells expressing ETA or ETB receptors (e.g., human vascular smooth muscle cells for ETA, human placenta or rat cerebellum for ETB).

-

Test Compound: this compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize the selected tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [125I]-ET-1 (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Experimental Workflow: Radioligand Binding Assay

ET-1 Induced Vasoconstriction in Isolated Rat Aorta

This ex vivo functional assay assesses the ability of this compound to antagonize the vasoconstrictor effects of endothelin-1.

Objective: To evaluate the functional antagonistic activity of this compound on ET-1-induced vascular smooth muscle contraction.

Materials:

-

Tissue: Thoracic aorta from a rat.

-

Agonist: Endothelin-1 (ET-1)

-

Antagonist: this compound

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Organ Bath System: Equipped with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings (e.g., 2-3 mm in length).

-

Mounting: Suspend the aortic rings in organ baths containing PSS under a resting tension (e.g., 1.5-2 g). Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), replacing the PSS periodically.

-

Viability Check: Contract the tissues with a depolarizing agent (e.g., KCl) to ensure viability. Wash out the agent and allow the tissue to return to baseline.

-

Antagonist Incubation: Add this compound at a specific concentration to the organ baths and incubate for a set period (e.g., 30 minutes).

-

Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 cumulatively to the organ baths and record the resulting isometric contraction.

-

Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of this compound. A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism.

Experimental Workflow: Isolated Rat Aorta Assay

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Pharmacology of Ro 46-2005: A Non-Peptide Endothelin Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ro 46-2005 is a pioneering synthetic, non-peptide small molecule that functions as a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2][3] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and functional effects in various in vitro and in vivo models. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological properties. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of several cardiovascular diseases, including hypertension.[4][5] The biological effects of endothelins are mediated through two G-protein coupled receptor subtypes: ETA and ETB. The development of endothelin receptor antagonists has been a significant area of research for therapeutic intervention. This compound emerged as the first synthetic, orally active, non-peptide antagonist with equipotent affinity for both ETA and ETB receptors, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system.

Mechanism of Action

This compound acts as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the binding of endogenous endothelin peptides (e.g., ET-1), thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and other cellular effects. Scatchard analysis of binding experiments has confirmed a competitive binding mode.

Figure 1: Simplified signaling pathway of endothelin receptor activation and its inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional activity of this compound across various experimental models.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference(s) |

| ETA | Human Vascular Smooth Muscle Cells | 125I-ET-1 | 220 | |

| ETB | - | 125I-ET-1 | 160 | |

| ETA and ETB | - | 125I-ET-1 | 200-500 | |

| ETB (human, cloned) | CHO Cells | ET-1 | 760 (1h), 12700 (24h) | |

| Rat Myometrium | 125I-ET-1 | 160 |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Cell/Tissue Type | Stimulus | IC50 (µM) / pA2 | Reference(s) |

| Arachidonic Acid Release | Rat Mesangial Cells | ET-1 | 1.8 | |

| Relaxation Inhibition | Rat Mesenteric Arteries (preconstricted) | Sarafotoxin S6c | pA2 = 6.47 |

Table 3: In Vivo Activity of this compound

| Animal Model | Effect | Dose | Reference(s) |

| Rat | Inhibition of big ET-1 induced pressor effect | 1-10 mg/kg i.v. | |

| Rat | Inhibition of ET-1 induced depressor effect | - | |

| Rat (subarachnoid hemorrhage) | Increased cerebral blood flow | 3 mg/kg | |

| Sodium-depleted monkeys | Decreased systolic blood pressure | 30 or 100 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Competition Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to endothelin receptors.

Figure 2: Workflow for a typical radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Tissues or cells expressing endothelin receptors are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The resulting pellet is washed and resuspended in a binding buffer.

-

Assay Incubation: A fixed concentration of a radiolabeled endothelin ligand (e.g., 125I-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines a standard procedure for assessing the effect of this compound on blood pressure in an animal model.

Methodology:

-

Animal Preparation: An adult rat is anesthetized, and a catheter is surgically implanted into an artery (e.g., carotid or femoral) for direct blood pressure measurement. A second catheter may be placed in a vein for drug administration.

-

Acclimatization: The animal is allowed to recover from surgery and acclimatize to the experimental setup.

-

Baseline Measurement: Baseline arterial blood pressure is continuously recorded using a pressure transducer connected to a data acquisition system.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Data Recording and Analysis: Blood pressure is monitored continuously before, during, and after drug administration. The changes in mean arterial pressure are calculated and analyzed to determine the dose-dependent effects of the compound.

Arachidonic Acid Release Assay

This assay measures the functional antagonism of this compound on ET-1-induced cellular responses.

Methodology:

-

Cell Culture and Labeling: Rat mesangial cells are cultured and pre-labeled by incubating them with [3H]-arachidonic acid, which is incorporated into the cell membranes.

-

Pre-incubation with Antagonist: The cells are washed to remove unincorporated radiolabel and then pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of ET-1 to induce the release of arachidonic acid.

-

Sample Collection and Quantification: The cell culture supernatant is collected, and the amount of released [3H]-arachidonic acid is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the ET-1-induced arachidonic acid release (IC50) is calculated.

Sarafotoxin S6c-Induced Relaxation Inhibition in Rat Mesenteric Arteries

This ex vivo assay evaluates the functional antagonism of this compound on ETB receptor-mediated vasorelaxation.

Methodology:

-

Tissue Preparation: The mesenteric arterial bed is isolated from a rat and mounted in an organ bath containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Pre-constriction: The arterial rings are pre-constricted with an alpha-adrenergic agonist like phenylephrine to induce a stable contractile tone.

-

Cumulative Concentration-Response Curve: Cumulative concentrations of the ETB-selective agonist Sarafotoxin S6c are added to the organ bath to induce relaxation.

-

Antagonist Incubation: The experiment is repeated in the presence of fixed concentrations of this compound, which is added to the organ bath before the addition of Sarafotoxin S6c.

-

Data Analysis: The concentration-response curves for Sarafotoxin S6c in the absence and presence of this compound are plotted, and the pA2 value is calculated using a Schild plot analysis to quantify the antagonist potency.

Conclusion

This compound is a well-characterized dual endothelin receptor antagonist that has been instrumental in elucidating the role of the endothelin system in health and disease. Its equipotent affinity for both ETA and ETB receptors, combined with its oral bioavailability, made it a significant advancement in the field. The data and protocols presented in this guide underscore its utility as a research tool and provide a foundation for the development of next-generation endothelin receptor antagonists for therapeutic applications in cardiovascular medicine. While newer and more selective antagonists have since been developed, the foundational research conducted with this compound remains highly relevant to the field of pharmacology and drug discovery.

References

The Dawn of Non-Peptide Endothelin Antagonism: A Technical Guide to Ro 46-2005

An In-depth Exploration of the Discovery, Mechanism, and Preclinical Characterization of a Pioneering Endothelin Receptor Antagonist

Abstract

Ro 46-2005 emerged in the early 1990s as a landmark discovery in cardiovascular pharmacology, representing one of the first orally active, non-peptide antagonists of the endothelin (ET) system. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols employed in its characterization, presents its quantitative data in a structured format, and illustrates the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of endothelin receptor antagonism and the foundational science that paved the way for subsequent therapeutic agents.

Discovery and History: From Screening Hit to Preclinical Candidate

The discovery of endothelin-1 (ET-1) in 1988 as a potent, long-lasting vasoconstrictor peptide spurred an intense search for antagonists to probe its physiological and pathophysiological roles.[1][2] Initial efforts focused on peptide-based antagonists, which, while valuable as research tools, had limitations for therapeutic use due to poor oral bioavailability and short half-lives.

The breakthrough came from a high-throughput screening of chemical libraries, which identified a novel class of pyrimidine sulfonamide derivatives with endothelin receptor antagonistic activity.[3] This marked a pivotal shift towards the development of small-molecule, non-peptide antagonists. This compound, chemically known as 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)-4-pyrimidinyl]benzenesulfonamide, was a key compound to emerge from this lead optimization program.[4][5]

Further structural optimization of this compound, aimed at improving potency and pharmacokinetic properties, led to the development of bosentan (Ro 47-0203). Bosentan, a dual ETA/ETB receptor antagonist, became the first clinically approved endothelin receptor antagonist for the treatment of pulmonary arterial hypertension. The discovery of this compound was therefore a critical stepping stone, validating the therapeutic potential of non-peptide endothelin receptor antagonists and laying the groundwork for a new class of cardiovascular drugs.

Mechanism of Action: Dual Antagonism of Endothelin Receptors

This compound functions as a competitive antagonist at both endothelin receptor subtypes, ETA and ETB. These G protein-coupled receptors (GPCRs) are the primary mediators of the physiological effects of the endothelin peptides.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.

-

ETB Receptors: These receptors have a more complex role. On vascular smooth muscle cells, they can also mediate vasoconstriction. However, on endothelial cells, their activation stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin. ETB receptors are also involved in the clearance of circulating ET-1.

By competitively binding to both ETA and ETB receptors, this compound inhibits the downstream signaling cascades initiated by endothelin peptides. This dual antagonism blocks both the direct vasoconstrictor effects of ET-1 and its receptor-mediated clearance.

Signaling Pathway of Endothelin Receptor Activation

The binding of ET-1 to its receptors initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway.

Caption: Endothelin receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Assay Type | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| ETA | Competition Binding | [¹²⁵I]ET-1 | Human Vascular Smooth Muscle Cells | 220 | - | |

| ETB | Competition Binding | [¹²⁵I]ET-1 | - | 200-500 | - | |

| ETA | Competition Binding | [¹²⁵I]ET-1 | A10 Cells | 230 | - | |

| ETA | Competition Binding | [¹²⁵I]ET-1 | Human Astrocytoma U138MG cells | - | 320 | |

| ETA | Competition Binding | [¹²⁵I]ET-1 | Rat Myometrium | 160 | - |

Table 2: In Vitro Functional Antagonism

| Assay Type | Agonist | Tissue/Cell Line | Measured Effect | IC50 (µM) | Reference |

| Arachidonic Acid Release | ET-1 | Rat Mesangial Cells | Inhibition of Release | 1.8 |

Table 3: In Vivo Pharmacological Effects

| Animal Model | Administration Route | Dose | Effect | Reference |

| Rat (Subarachnoid Hemorrhage Model) | Intravenous | 1 mg/kg | Eliminated reduction in cerebral blood volume |

Note: Comprehensive pharmacokinetic data such as half-life and bioavailability for this compound are not extensively reported in publicly available literature, likely due to its role as a preclinical development candidate that was succeeded by bosentan.

Experimental Protocols

The characterization of this compound involved a series of standard pharmacological assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the endothelin receptors.

Objective: To determine the IC50 and/or Ki of this compound for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells or tissues expressing ETA or ETB receptors (e.g., human vascular smooth muscle cells, A10 cells).

-

Radioligand: [¹²⁵I]ET-1.

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [¹²⁵I]ET-1 and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Vasoconstriction)

This assay measures the ability of this compound to inhibit the contractile response of isolated blood vessels to ET-1.

Objective: To determine the functional antagonist potency of this compound.

Materials:

-

Isolated arterial rings (e.g., rat aorta).

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

ET-1.

-

This compound.

Procedure:

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Pre-incubate the tissues with varying concentrations of this compound or vehicle for a defined period.

-

Construct a cumulative concentration-response curve to ET-1.

-

Measure the isometric contraction force.

-

The antagonist potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Experimental Workflows and Logical Relationships

The discovery and characterization of a novel GPCR antagonist like this compound follows a structured workflow.

GPCR Antagonist Discovery and Characterization Workflow

Caption: A generalized workflow for the discovery and preclinical development of a GPCR antagonist.

Radioligand Binding Assay Workflow

Caption: A typical workflow for a competitive radioligand binding assay.

Conclusion

This compound holds a significant place in the history of drug discovery as one of the first non-peptide endothelin receptor antagonists. Its development demonstrated the feasibility of creating orally active small molecules to target the endothelin system, a concept that has had a lasting impact on the treatment of cardiovascular diseases, particularly pulmonary arterial hypertension. While succeeded by more potent and pharmacokinetically favorable compounds like bosentan, the study of this compound provided crucial insights into the pharmacology of endothelin receptor antagonism and established the foundation for a new therapeutic class. This technical guide serves as a detailed resource for understanding the pioneering science behind this important molecule.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. 150725-87-4|4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. MetaNetX: MNXM1506340 - 4-Tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide [metanetx.org]

- 5. researchgate.net [researchgate.net]

Ro 46-2005: A Technical Guide to its Endothelin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ro 46-2005 for endothelin (ET) receptors. This compound is a synthetic, non-peptide molecule that has been instrumental in the study of the endothelin system.[1][2][3] This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with its targets.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the two primary endothelin receptor subtypes, ET-A and ET-B, has been characterized in multiple studies. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), show some variability, which is common in pharmacological studies due to differences in experimental conditions such as tissue source, cell line, and radioligand used.

A key finding is that this compound is a potent antagonist at both ET-A and ET-B receptors.[2] Some studies indicate that it is equipotent for both receptor subtypes, with IC50 values in the nanomolar range.[2] For instance, one study reported IC50 values of 200-500 nM for the inhibition of [125I]ET-1 binding to both ET-A and ET-B receptors. Another study, however, suggests a degree of selectivity, with reported Ki values of approximately 0.2–0.6 nM for ET-A and >100 nM for ET-B. This highlights the importance of considering the specific experimental context when interpreting binding affinity data.

Below is a summary of the reported binding affinities from various sources:

| Receptor Subtype | Parameter | Value | Species/Cell Line | Source |

| ET-A | IC50 | 220 nM | Human vascular smooth muscle cells | |

| ET-A | IC50 | 200-500 nM | Not Specified | |

| ET-A | pIC50 | 6.7 | Human recombinant receptors in CHO cells | |

| ET-B | IC50 | 200-500 nM | Not Specified | |

| ET-B | pIC50 | 6.8 | Human recombinant receptors in CHO cells | |

| ET-A | Ki | ~0.2-0.6 nM | Not Specified | |

| ET-B | Ki | >100 nM | Not Specified |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a higher binding affinity.

Experimental Protocols

The binding affinity of this compound to endothelin receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol synthesized from methodologies described in the cited literature.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled endothelin ligand to ET-A and ET-B receptors.

Materials:

-

Radioligand: [125I]-ET-1 (Iodinated Endothelin-1)

-

Test Compound: this compound

-

Membrane Preparations: Homogenates from cells or tissues expressing ET-A or ET-B receptors (e.g., human vascular smooth muscle cells, CHO cells transfected with human recombinant receptors, rat myometrium).

-

Assay Buffer: Typically a buffered saline solution (e.g., HEPES, Tris-HCl) containing protease inhibitors and a non-specific binding blocker like bovine serum albumin (BSA).

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.

-

Gamma Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the endothelin receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is performed in microtiter plates or tubes. Each well or tube contains:

-

A fixed concentration of the radioligand ([125I]-ET-1).

-

A fixed amount of the membrane preparation.

-

Varying concentrations of the unlabeled competitor, this compound.

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membrane-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of this compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Ro 46-2005: A Comprehensive Technical Guide for Endothelin System Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Ro 46-2005 as a pivotal research tool for investigating the endothelin (ET) system. This compound is a synthetic, non-peptide antagonist of both endothelin receptor subtype A (ET-A) and subtype B (ET-B), making it a valuable instrument for elucidating the complex roles of these receptors in various physiological and pathophysiological processes. This document provides a consolidated resource on its biochemical properties, experimental applications, and the underlying signaling pathways it modulates.

Core Properties and Quantitative Data

This compound acts as a competitive antagonist at both ET-A and ET-B receptors, inhibiting the binding of the potent vasoconstrictor endothelin-1 (ET-1). While some studies suggest it is equipotent in its antagonism of both receptor subtypes, others indicate a degree of selectivity which may be species or tissue-dependent. The following tables summarize the quantitative data available for this compound, providing a comparative overview of its binding affinities and functional inhibitory concentrations across various experimental systems.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Receptor Subtype | Species/Cell Line | Reported Value (nM) | Citation |

| IC50 | ET-A | Human Vascular Smooth Muscle Cells | 220 | [1][2] |

| ET-A and ET-B | Not Specified | 200-500 | ||

| ET-B | Porcine Cerebellum Membranes | 570 ± 50 | ||

| pIC50 | Human ET-A | Recombinant CHO cells | 6.7 | |

| Human ET-B | Recombinant CHO cells | 6.8 | ||

| Ki | Human ET-A | Human Astrocytoma U138MG cells | 320 | |

| Rat Myometrium | Rat | 160 |

Table 2: In Vitro Functional Antagonism of this compound

| Functional Assay | Receptor Subtype | Cell/Tissue Type | Reported IC50 (µM) | Citation |

| Inhibition of ET-1 induced arachidonic acid release | ET-A/ET-B | Rat Mesangial Cells | 1.8 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage | Route of Administration | Citation |

| Rat | Inhibition of big ET-1 induced pressor effect | 1 to 10 mg/kg | i.v. | |

| Rat | Inhibition of ET-1 induced depressor effect | Not specified | i.v. | |

| Rat | Inhibition of ET-1 induced pressor effect (at high doses) | 100 mg/kg | i.v. |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to probe the endothelin system. These protocols are compiled from various cited research articles and are intended to serve as a comprehensive guide for laboratory application.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50, Ki) of this compound for ET-A and ET-B receptors.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target endothelin receptor (e.g., human vascular smooth muscle cells for ET-A, porcine cerebellum for ET-B) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

-

-

Binding Reaction:

-

In a microplate or microcentrifuge tubes, combine the prepared membranes, the radiolabeled endothelin ligand (typically 125I-ET-1), and varying concentrations of unlabeled this compound.

-

The final reaction volume is typically 100-250 µL.

-

To determine non-specific binding, include tubes containing a high concentration of unlabeled ET-1.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

In Vitro Functional Assays: Vasoconstriction in Isolated Rat Aorta

Objective: To assess the ability of this compound to inhibit ET-1-induced vasoconstriction.

Protocol:

-

Tissue Preparation:

-

Euthanize a rat according to approved institutional guidelines.

-

Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

-

Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

-

Isometric Tension Recording:

-

Connect the aortic rings to isometric force transducers to record changes in tension.

-

Apply a resting tension of approximately 2 grams and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

Pre-incubate the aortic rings with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

Construct a cumulative concentration-response curve to ET-1 by adding the agonist in a stepwise manner.

-

Record the maximum contraction induced by each concentration of ET-1.

-

In the presence of this compound, a rightward shift in the ET-1 concentration-response curve is indicative of competitive antagonism.

-

In Vivo Studies: Blood Pressure Measurement in Rats

Objective: To evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of endothelin.

Protocol:

-

Animal Preparation:

-

Use an appropriate rat strain (e.g., Sprague-Dawley or spontaneously hypertensive rats).

-

Anesthetize the animals and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.

-

Allow the animals to stabilize after surgery.

-

-

Drug Administration:

-

Administer this compound intravenously at the desired doses (e.g., 1-100 mg/kg). For oral administration, the compound can be formulated in a suitable vehicle.

-

-

Experimental Challenge:

-

After a baseline blood pressure recording, administer an intravenous bolus of big ET-1 or ET-1 to induce a pressor response.

-

The administration of this compound prior to the agonist challenge should attenuate the rise in blood pressure.

-

-

Data Analysis:

-

Continuously record the mean arterial pressure throughout the experiment.

-

Quantify the pressor response as the peak increase in mean arterial pressure from baseline.

-

Compare the pressor responses in vehicle-treated and this compound-treated animals to determine the inhibitory effect of the antagonist.

-

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of ET-A and ET-B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding to endothelins, trigger distinct intracellular pathways.

ET-A Receptor Signaling Pathway

The ET-A receptor is primarily located on vascular smooth muscle cells and its activation leads to vasoconstriction. This process is predominantly mediated through the Gq/11 family of G-proteins.

Caption: ET-A receptor signaling pathway leading to vasoconstriction.

ET-B Receptor Signaling Pathway

The ET-B receptor exhibits a more complex signaling profile. On endothelial cells, its activation typically leads to vasodilation through the production of nitric oxide (NO) and prostacyclin. However, on smooth muscle cells, it can also mediate vasoconstriction.

Caption: Dual signaling pathways of the ET-B receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical radioligand binding assay to determine the inhibitory potential of this compound.

Caption: Workflow for a radioligand binding assay with this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of the endothelin system. Its ability to antagonize both ET-A and ET-B receptors provides a powerful means to dissect their relative contributions to health and disease. This guide offers a centralized repository of its key characteristics, quantitative data, and detailed experimental protocols to facilitate its effective use in the laboratory. The provided signaling pathway diagrams further serve to contextualize the molecular mechanisms through which this compound exerts its inhibitory effects. As research into the endothelin system continues to evolve, the foundational knowledge gained through the use of tools like this compound will undoubtedly pave the way for novel therapeutic interventions.

References

Ro 46-2005: A Technical Guide to its Selectivity for Endothelin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of Ro 46-2005, a pivotal non-peptide endothelin (ET) receptor antagonist. By examining its interaction with both ETA and ETB receptor subtypes, this document provides a comprehensive resource for researchers utilizing this compound in studies related to the endothelin system.

Core Findings: A Non-Selective Antagonist

Initial characterization and subsequent studies have firmly established this compound as a competitive antagonist of both ETA and ETB endothelin receptors. Contrary to some commercial supplier descriptions, the primary scientific literature demonstrates that this compound exhibits comparable potency at both receptor subtypes, rather than being a selective agonist for the ETA receptor.[1][2][3]

Quantitative Data Summary

The binding affinity and functional inhibition of this compound at ETA and ETB receptors have been quantified through various in vitro assays. The following table summarizes the key quantitative data from the foundational study by Breu et al. (1993).

| Parameter | ETA Receptor | ETB Receptor | Reference |

| IC50 (Inhibition of [125I]ET-1 binding) | 200-500 nM | 200-500 nM | [1] |

| Functional Inhibition (Arachidonic acid release) | IC50 = 1.8 µM | Not Reported | [1] |

These values indicate that this compound is an equipotent antagonist for both ETA and ETB receptors in radioligand binding assays.

Endothelin Receptor Signaling Pathways

Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events. The two primary subtypes, ETA and ETB, are coupled to various G proteins, leading to distinct physiological responses.

ETA Receptor Signaling

Primarily located on vascular smooth muscle cells, the ETA receptor is predominantly coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction.

ETB Receptor Signaling

ETB receptors are more diversely distributed, found on endothelial cells and smooth muscle cells. On endothelial cells, ETB receptor activation is coupled to Gi and Gq proteins, leading to the production of vasodilators such as nitric oxide (NO) and prostacyclin. This is a key mechanism for vasodilation. Conversely, ETB receptors on smooth muscle cells can also mediate vasoconstriction through pathways similar to ETA receptors.

Detailed Experimental Methodologies

The characterization of this compound's selectivity was primarily achieved through radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay quantifies the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand ([125I]ET-1) for binding to the endothelin receptors.

Objective: To determine the binding affinity (IC50) of this compound for ETA and ETB receptors.

Materials:

-

Radioligand: [125I]ET-1

-

Receptor Sources:

-

ETA receptors: Membranes from cultured human vascular smooth muscle cells.

-

ETB receptors: Membranes from human placenta or recombinant cells expressing the human ETB receptor.

-

-

Test Compound: this compound

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptors are homogenized and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: A fixed concentration of the radioligand ([125I]ET-1) and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing membranes in the assay buffer.

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor (this compound). A competition curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated.

Functional Assay: Arachidonic Acid Release

This assay measures the ability of this compound to inhibit a functional response mediated by endothelin receptor activation, in this case, the release of arachidonic acid.

Objective: To determine the functional inhibitory potency (IC50) of this compound on ET-1-induced arachidonic acid release.

Materials:

-

Cell Line: Rat mesangial cells (which express endothelin receptors).

-

Radiolabel: [3H]arachidonic acid.

-

Stimulant: Endothelin-1 (ET-1).

-

Test Compound: this compound.

-

Culture Medium and Buffers.

-

Instrumentation: Scintillation counter.

Protocol:

-

Cell Culture and Labeling: Rat mesangial cells are cultured and incubated with [3H]arachidonic acid, which is incorporated into the cell membranes.

-

Pre-incubation with Antagonist: The cells are washed to remove unincorporated [3H]arachidonic acid and then pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of ET-1 to induce the release of [3H]arachidonic acid.

-

Sample Collection: The cell culture supernatant, containing the released [3H]arachidonic acid, is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.

-

Data Analysis: The amount of [3H]arachidonic acid released is plotted against the concentration of this compound. An inhibition curve is generated, and the IC50 value is calculated.

Conclusion

This compound is a non-peptide endothelin receptor antagonist with equipotent activity at both ETA and ETB subtypes. This technical guide provides the foundational data and methodologies for researchers working with this compound. A thorough understanding of its non-selective profile is crucial for the accurate interpretation of experimental results and for its appropriate application in pharmacological studies of the endothelin system.

References

- 1. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of different endothelin receptor antagonists and of the novel non-peptide antagonist this compound on endothelin levels in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ro 46-2005

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo administration of Ro 46-2005, a potent, non-peptide dual antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and inflammatory diseases. This compound serves as a critical tool for investigating the role of the endothelin system in preclinical models. This document outlines detailed protocols for intravenous and subcutaneous administration in rodent models, summarizes key quantitative data, and provides visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a synthetic, small-molecule antagonist that competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors.[1][2] The activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation, while ETB receptors on endothelial cells can mediate vasodilation via nitric oxide release.[3] However, ETB receptors are also present on smooth muscle cells and can contribute to vasoconstriction. By blocking both receptor subtypes, this compound allows for the comprehensive investigation of the physiological and pathological effects of ET-1. These protocols are designed to guide researchers in the effective use of this compound in in vivo experimental settings.

Data Presentation

In Vitro Receptor Binding Affinity

| Receptor Subtype | Test System | IC50 | Reference |

| ETA | Human Vascular Smooth Muscle Cells | 220 nM | [4] |

| ETA and ETB | Not Specified | 200-500 nM | [1] |

In Vivo Efficacy and Dosage

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Rat | Intravenous (i.v.) | 1 - 10 mg/kg | Inhibition of big ET-1-induced pressor effect. | |

| Rat | Intravenous (i.v.) | 100 mg/kg | Inhibition of ET-1-induced pressor effect. | |

| Rat | Intravenous (i.v.) | 1 mg in 0.25 mL sterile water | Not specified | |

| Rat | Intravenous (i.v.) | 5 mg/kg | Elimination of rrTNF-α-induced reduction in cerebral blood volume. | |

| Rat | Subcutaneous (s.c.) via osmotic mini-pump | 3 mg/kg/day | Not specified in detail, used in a repeated allergen exposure model. |

Experimental Protocols

Protocol 1: Intravenous (i.v.) Bolus Administration in Rats

Objective: To administer a single intravenous dose of this compound to investigate its acute effects.

Materials:

-

This compound

-

Vehicle (e.g., sterile water for injection)

-

Appropriate size syringes and needles (e.g., 27-30 gauge)

-

Animal restraint device

-

Warming pad or lamp (optional, for tail vein vasodilation)

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Aseptically prepare the desired concentration of this compound in sterile water. For example, to achieve a 5 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, prepare a 5 mg/mL solution.

-

Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Allow the solution to return to room temperature before injection.

-

-

Animal Preparation:

-

Weigh the animal to accurately calculate the required dose volume.

-

Place the rat in a suitable restraint device, allowing access to the lateral tail vein.

-

To facilitate injection, warm the tail using a warming pad or heat lamp to induce vasodilation.

-

Clean the injection site on the tail with a 70% ethanol wipe.

-

-

Administration:

-

Visualize the lateral tail vein.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the calculated volume of the this compound solution.

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

-

Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage and monitor for any adverse reactions.

-

Proceed with the experimental timeline as required (e.g., administration of an agonist, behavioral testing).

-

Protocol 2: Continuous Subcutaneous (s.c.) Infusion in Rats via Osmotic Mini-Pump

Objective: To achieve sustained plasma concentrations of this compound for chronic studies.

Materials:

-

This compound

-

Vehicle (e.g., 1 N NaOH, polyethylene glycol 400, sterile water)

-

Osmotic mini-pumps (e.g., Alzet)

-

Surgical instruments for implantation

-

Sutures or wound clips

-

Anesthetic and analgesic agents

-

70% ethanol and sterile saline

Procedure:

-

Preparation of Dosing Solution and Pump Priming:

-

Prepare the this compound solution as described in the literature. One method involves initially dissolving the compound in a small volume of 1 N NaOH, mixing with polyethylene glycol 400, and then bringing it to the final volume with sterile water, adjusting the pH to 7.5.

-

Fill the osmotic mini-pumps with the dosing solution according to the manufacturer's instructions.

-

Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize the rat using an approved protocol.

-

Shave and aseptically prepare the surgical site on the back, between the scapulae.

-

Make a small subcutaneous incision.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic mini-pump into the pocket.

-

Close the incision with sutures or wound clips.

-

-

Post-Operative Care:

-

Administer analgesics as per the approved protocol.

-

Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.

-

Allow the animal to recover for at least 24 hours before initiating experimental procedures.

-

Visualizations

Caption: Mechanism of action of this compound in the endothelin signaling pathway.

Caption: A typical experimental workflow for intravenous administration of this compound.

Caption: Logical relationship between this compound, its molecular target, and physiological outcomes.

References

Application Notes and Protocols for Ro 46-2005 in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 46-2005 is a potent, non-peptide, dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure. By blocking the actions of ET-1 at its receptors, this compound serves as a valuable tool for investigating the role of the endothelin system in these disease models and for evaluating the therapeutic potential of endothelin receptor antagonism.

These application notes provide detailed protocols for the use of this compound in a range of in vitro and in vivo cardiovascular research models.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₃H₂₇N₃O₆S |

| Molecular Weight | 473.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. |

Data Presentation: Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional inhibitory concentrations of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Cell Line/Tissue | Ligand | IC₅₀ (nM) | Reference |

| ETA | Human Vascular Smooth Muscle Cells | ¹²⁵I-ET-1 | 220 | [3] |

| ETA | Rat Myometrium | ¹²⁵I-ET-1 | 160 | [4] |

| ETA/ETB (equipotent) | Various | ¹²⁵I-ET-1 | 200-500 | [1] |

Table 2: In Vitro Functional Assays

| Assay | Cell Type/Tissue | Stimulus | IC₅₀ | Reference |

| Arachidonic Acid Release | Rat Mesangial Cells | ET-1 | 1.8 µM | |

| Myometrial Contraction | Rat Myometrium | ET-1 | - |

Table 3: In Vivo Efficacy

| Animal Model | Species | Dose | Effect | Reference |

| Big ET-1 Induced Pressor Response | Rat | 1-10 mg/kg i.v. | Inhibition of pressor effect | |

| ET-1 Induced Pressor Response | Rat | 100 mg/kg i.v. | Inhibition of pressor effect | |

| Spontaneously Hypertensive Rat | Rat | - | Mentioned as an antihypertensive | |

| Monocrotaline-induced Pulmonary Hypertension | Rat | - | Mentioned as vasculoprotective | |

| Sodium-depleted Monkeys | Monkey | 30 or 100 mg/kg | Decrease in systolic blood pressure |

Signaling Pathways

The binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, triggers a cascade of intracellular signaling events that ultimately lead to various physiological responses, including vasoconstriction, cell proliferation, and inflammation. This compound, by acting as a competitive antagonist at both these receptors, blocks these downstream effects.

References

- 1. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin Receptor | DC Chemicals [dcchemicals.com]

- 4. academic.oup.com [academic.oup.com]

Ro 46-2005: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 46-2005 is a potent, non-peptide, dual antagonist of endothelin receptor A (ETA) and endothelin receptor B (ETB).[1][2] Initially investigated for its cardiovascular effects, its role in neuroscience research is emerging, particularly in conditions involving cerebrovascular dysregulation and neuroinflammation. Endothelin-1 (ET-1), a powerful vasoconstrictor, and its receptors are expressed on various central nervous system (CNS) cells, including neurons, glia, and vascular endothelium, suggesting their involvement in neuromodulation, astrocytic function, and the regulation of cerebral blood flow.[1] Consequently, endothelin receptor antagonists like this compound are valuable tools for investigating the pathophysiology of neurological disorders such as stroke, neuroinflammation, and potentially neurodegenerative diseases.[1][3]

These application notes provide an overview of the utility of this compound in neuroscience research, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Quantitative Data

A summary of the key quantitative parameters for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Receptor Subtype(s) | Species/Cell Line | Reference |

| IC50 (Binding) | 200-500 nM | ETA and ETB | Human Vascular Smooth Muscle Cells, etc. | |

| IC50 (Binding) | 220 nM | ETA | Human Vascular Smooth Muscle Cells | |

| IC50 (Functional) | 1.8 µM | ETA/ETB | Rat Mesangial Cells (ET-1 induced arachidonic acid release) | |

| In Vivo Dose (IV) | 5 mg/kg | ETA/ETB | Rat (TNF-α-induced cerebral blood volume reduction model) | |

| In Vivo Dose (IV) | 1-10 mg/kg | ETA/ETB | Rat (Inhibition of big ET-1 pressor effect) | |

| In Vivo Dose (IV) | 100 mg/kg | ETA/ETB | Rat (Inhibition of ET-1 pressor effect) |

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. In the context of neuroinflammation, tumor necrosis factor-alpha (TNF-α) can stimulate the release of ET-1, leading to vasoconstriction. This compound can ameliorate this effect.

TNF-α Mediated Endothelin Signaling Pathway

Experimental Protocols

Amelioration of TNF-α-Induced Cerebral Vasoconstriction in a Rat Model

This protocol is based on studies demonstrating that this compound can prevent the reduction in cerebral blood volume (CBV) caused by the pro-inflammatory cytokine TNF-α.

Experimental Workflow:

Workflow for TNF-α-Induced Vasoconstriction Model

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Sterile water for injection

-

Recombinant rat TNF-α (rrTNF-α)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Magnetic Resonance Imaging (MRI) scanner equipped for cerebral blood volume mapping

Procedure:

-

Animal Preparation: Anesthetize the rat using isoflurane (or another suitable anesthetic). Secure the animal in a stereotaxic frame. Cannulate the femoral vein for intravenous drug administration.

-

This compound Administration: Prepare a solution of this compound in sterile water. Ten minutes prior to the TNF-α injection, administer this compound intravenously at a dose of 5 mg/kg. For the vehicle control group, administer an equivalent volume of sterile water.

-

Intrastriatal TNF-α Injection:

-

Drill a small burr hole in the skull over the target striatum (coordinates relative to bregma: e.g., +0.5 mm anterior, +3.0 mm lateral, -5.0 mm ventral).

-

Using a Hamilton syringe, slowly inject recombinant rat TNF-α (e.g., 1.5 µg in 1 µl of sterile saline) into the striatum over several minutes.

-

Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.

-

-

MRI Acquisition: At a predetermined time point post-injection (e.g., 1.5 hours), acquire cerebral blood volume maps using an appropriate MRI sequence (e.g., dynamic susceptibility contrast-enhanced MRI).

-

Data Analysis: Quantify the regional cerebral blood volume (rCBV) in the injected and contralateral striatum. Calculate the ratio of rCBV in the treated versus the untreated hemisphere. Compare the rCBV ratios between the this compound-treated group and the vehicle-treated group. A ratio close to 1.0 in the this compound group would indicate amelioration of vasoconstriction.

Evaluation of Neuroprotective Effects in a Model of Focal Cerebral Ischemia

Endothelin receptor antagonists are being investigated for their potential therapeutic effects in stroke. This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for focal cerebral ischemia.

Experimental Workflow:

Workflow for Cerebral Ischemia (MCAO) Model

Materials:

-

Male Wistar or Sprague-Dawley rats (280-320g)

-

This compound

-

Vehicle (e.g., sterile saline or DMSO/saline mixture)

-

Anesthetic (e.g., isoflurane)

-

Nylon monofilament for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Surgical instruments for MCAO

Procedure:

-

Animal Preparation and MCAO Surgery:

-

Anesthetize the rat.

-

Perform the middle cerebral artery occlusion using the intraluminal filament method as described in the literature. Briefly, expose the common carotid artery and insert a nylon filament to block the origin of the middle cerebral artery.

-

Maintain the occlusion for a specific duration (e.g., 90 minutes).

-

-

This compound Administration:

-

At the time of reperfusion (i.e., when the filament is withdrawn), administer this compound or vehicle intravenously or intraperitoneally. The optimal dose and timing would need to be determined empirically, but a starting point could be based on previous in vivo studies (e.g., 1-10 mg/kg).

-

-

Neurological Assessment:

-

At various time points after surgery (e.g., 24, 48, and 72 hours), evaluate the neurological deficit using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

-

Infarct Volume Measurement:

-

At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and harvest the brains.

-

Slice the brain into coronal sections and stain with 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated group and the vehicle-treated group to determine the neuroprotective efficacy of the compound.

Concluding Remarks